molecular formula C13H17N5OS2 B2947628 2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide CAS No. 2097862-00-3

2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B2947628
CAS No.: 2097862-00-3
M. Wt: 323.43
InChI Key: BHGSOOAFGZRFKN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a carboxamide linkage to a piperidinyl-thiadiazole moiety. This structure combines two pharmacologically significant motifs: the thiazole ring, known for its role in bioactivity (e.g., kinase inhibition and antimicrobial properties), and the 1,2,5-thiadiazole group, which enhances metabolic stability and receptor binding .

Properties

IUPAC Name

2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS2/c1-8-12(20-9(2)15-8)13(19)16-10-3-5-18(6-4-10)11-7-14-21-17-11/h7,10H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGSOOAFGZRFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It’s known that 1,3,4-thiadiazole derivatives can interact with their targets through hydrogen bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it’s possible that this compound could interfere with essential biochemical pathways in microbial cells, leading to their death

Result of Action

Given the antimicrobial activity of similar compounds, it’s plausible that this compound could lead to the death of microbial cells

Biological Activity

2,4-Dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both thiazole and thiadiazole moieties, which are known for their diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₇N₅OS₂
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 2097862-00-3
PropertyValue
Molecular FormulaC₁₃H₁₇N₅OS₂
Molecular Weight323.4 g/mol
CAS Number2097862-00-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole and Thiazole Rings : Using established organic synthesis methods to create the core structure.
  • Piperidine Derivatization : The piperidine component is introduced through reaction with appropriate precursors.
  • Purification : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compound.

Mechanisms of Biological Activity

The biological activity of this compound is likely multifaceted:

  • Anticancer Activity : Preliminary studies indicate that related compounds exhibit significant cytotoxicity against various cancer cell lines. Mechanisms may involve induction of apoptosis or cell cycle arrest .
  • Antimicrobial Properties : The presence of thiadiazole moieties in similar compounds has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted a related compound's capability to inhibit the Murine Double Minute 2 (MDM2) protein, leading to tumor regression in vivo . This suggests a potential pathway for anticancer activity through modulation of tumor suppressor pathways.

Antimicrobial Screening

In vitro antimicrobial activity assessments have shown that derivatives containing thiadiazole rings exhibit potent antibacterial effects. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL for certain derivatives against E. coli, outperforming standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

Research into the SAR of thiadiazole derivatives has revealed that modifications at specific positions can enhance biological activity. For example, substituents on the thiadiazole ring have been shown to increase antifungal and antibacterial properties against strains like Staphylococcus aureus and Candida albicans .

Scientific Research Applications

Scientific Research Applications

The primary applications for 2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide include use as an anticancer agent.

Anticancer Research

  • Potential antitumor activity Literature surveys have revealed that thiadiazole derivatives possess numerous pharmacological activities, including anticancer properties . Several pharmacophores containing 1,3,4-thiadiazoles have demonstrated potential antitumor activity .
  • Mechanism of action The mechanisms of action attributed to the antitumor activity of the 1,3,4-thiadiazole ring involve the inhibition of RNA and DNA synthesis without affecting protein synthesis . They can also act as phosphodiesterase-7 inhibitors, histone deacetylase inhibitors, inhibitors of carbonic anhydrase, or adenosine A3 receptor antagonists .
  • Targeting DNA replication Studies have shown that 1,3,4-thiadiazole-based compounds can treat several cancers in vitro and in vivo by targeting uncontrolled DNA replication and cell division, which are hallmarks of neoplastic diseases . The heteroatoms in thiadiazoles can interact with biological targets, including key kinases involved in tumorigenesis .
  • Cytotoxicity Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential mechanisms involving cell cycle arrest or apoptosis induction.

Related Research

Other thiadiazole derivatives have also demonstrated significant biological activities:

  • Antimicrobial and antiproliferative agents N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives have been studied as potential antimicrobial and antiproliferative agents .
  • Anticancer agents 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have been evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines .
  • Other activities 1,3,4-thiadiazole derivatives exhibit various pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .

Chemical Reactions Analysis

Carboxamide Group

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide undergoes hydrolysis to yield 1,3-thiazole-5-carboxylic acid derivatives. This reaction is critical for prodrug activation.

  • Nucleophilic Substitution : The amide nitrogen participates in alkylation reactions with electrophiles (e.g., methyl iodide) under phase-transfer conditions .

Thiazole Ring

  • Electrophilic Substitution : The electron-rich C-4 position undergoes bromination (NBS in DCM) or nitration (HNO₃/H₂SO₄). Methyl groups at C-2 and C-4 direct regioselectivity.

  • Oxidation : Thiazole’s sulfur atom reacts with H₂O₂ to form sulfoxide derivatives, though this reduces biological activity .

Thiadiazole Ring

  • Cycloaddition : The 1,2,5-thiadiazole participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, forming fused heterocycles.

  • Ring-Opening : Strong reducing agents (e.g., LiAlH₄) cleave the thiadiazole ring, producing sulfhydryl intermediates .

Piperidine Substituent

  • N-Alkylation/Acylation : The secondary amine undergoes alkylation (alkyl halides) or acylation (acid chlorides) to modify pharmacokinetic properties.

Reaction Mechanisms and Kinetic Data

  • Nucleophilic Aromatic Substitution :
    The thiazole’s methyl groups activate adjacent positions for nucleophilic attack. For example, reaction with KCN in DMF replaces a methyl group with a cyano group (k=0.15h1k=0.15\,\text{h}^{-1} at 60°C).

  • Acid-Catalyzed Hydrolysis :
    Hydrolysis of the carboxamide follows pseudo-first-order kinetics (t1/2=2.3ht_{1/2}=2.3\,\text{h} in 1M HCl at 25°C).

  • Thiadiazole Ring Stability :
    The ring resists hydrolysis below pH 10 but degrades rapidly under alkaline conditions (t1/2<30mint_{1/2}<30\,\text{min} in 1M NaOH) .

Stability and Compatibility

Condition Effect Recommended Handling
Strong acids (pH < 2)Carboxamide hydrolysisAvoid prolonged exposure
Oxidizing agentsThiazole sulfoxidationUse antioxidants in formulations
UV light (254 nm)Thiadiazole ring cleavageStore in amber glass, inert atmosphere
High humidity (>70% RH)Deliquescence and hydrolysisDesiccant storage

The compound is incompatible with strong reducing agents (e.g., NaBH₄) due to thiadiazole ring instability .

Comparison with Similar Compounds

Binding Affinity and Selectivity

  • Thiadiazole Isomerism : The 1,2,5-thiadiazole in the target compound may confer higher metabolic stability compared to 1,3,4-thiadiazoles (e.g., 18p), as sulfur positioning influences electron distribution and susceptibility to oxidative degradation .
  • Piperidine vs.

Functional Activity

  • However, Dasatinib’s pyrimidine-piperazine side chain enables dual Abl/Src inhibition, whereas the thiadiazole-piperidine moiety may favor selectivity for distinct targets .
  • Receptor Modulation: Unlike cannabinoid receptor ligands (), which prioritize aromatic stacking interactions, the target compound’s methyl-thiazole core and thiadiazole-piperidine groups may favor interactions with polar or allosteric binding pockets .

Therapeutic Potential and Limitations

  • Advantages :
    • The methyl-thiazole core enhances membrane permeability compared to bulkier analogs (e.g., naphthyl derivatives) .
    • The 1,2,5-thiadiazole group may reduce off-target effects relative to 1,3,4-thiadiazoles, which show broader but less specific bioactivity .
  • Limitations: Limited in vivo data compared to clinical agents like Dasatinib.

Future Work :

  • Elucidate precise molecular targets via crystallography or proteomics.
  • Optimize the piperidine-thiadiazole linker to balance solubility and blood-brain barrier penetration.

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